(5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid
Description
The exact mass of the compound 3-Chloro-2-methylthiopyridine-5-boronic acid is 202.9979075 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(5-chloro-6-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRNMOMPIKPTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)SC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Pyridine Boronic Acids in Contemporary Organic Synthesis
Pyridine (B92270) boronic acids are a class of organoboron compounds that have become indispensable tools in organic chemistry. Their prominence is largely due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. bldpharm.com This reaction is a cornerstone of modern synthesis, enabling the efficient and highly selective formation of carbon-carbon (C-C) bonds. synblock.com
The incorporation of a pyridine moiety into a target molecule is highly desirable in various fields, particularly in medicinal chemistry and materials science. bldpharm.com The nitrogen atom within the pyridine ring can modulate a molecule's electronic properties, solubility, potential for hydrogen bonding, and binding interactions with biological targets. bldpharm.comfishersci.fi Consequently, pyridine boronic acids serve as crucial intermediates for constructing complex drug molecules and advanced materials. bldpharm.com Their use in creating conjugated polymers for organic electronics, such as OLEDs and organic photovoltaics, highlights their versatility. bldpharm.combldpharm.com The predictable reactivity and general stability of these reagents make them suitable for a wide array of synthetic challenges, from academic research to large-scale pharmaceutical production. bldpharm.com
Structural Context of Halogenated and Alkylthio Substituted Pyridine Derivatives
The functionality of (5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid is heavily influenced by its substituents. Halogenated pyridines, or halopyridines, are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. globallabor.com.br The presence of a halogen, such as the chloro group at the 5-position, significantly alters the electronic nature of the pyridine (B92270) ring. Halogens are electron-withdrawing groups, which can decrease the electron density of the aromatic system. This electronic modification affects the ring's reactivity in processes like electrophilic aromatic substitution, often requiring harsh conditions for further functionalization. sigmaaldrich.com
The chloro substituent also serves as a reactive handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity. The position of the halogen can also create steric hindrance that influences the regioselectivity of subsequent reactions. globallabor.com.brorganoborons.com
Similarly, the alkylthio group (in this case, methylthio at the 6-position) imparts distinct properties. The sulfur atom can influence the molecule's conformation and electronic distribution. Alkylthio groups are known to participate in various chemical transformations and can be valuable for modulating the physicochemical properties of the final product, such as lipophilicity, which is a critical parameter in drug design. The combination of both a halogen and an alkylthio group on the pyridine ring creates a unique electronic and steric environment, offering a nuanced platform for synthetic diversification.
Overview of Boronic Acid Reactivity and Applications in Carbon Carbon Bond Formation
Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of remarkably stable and versatile organoboron reagents. chemsrc.com While they are Lewis acids, their most prominent role in organic synthesis is as the nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. synblock.commdpi.com This Nobel Prize-winning reaction has revolutionized the formation of C-C bonds, particularly between sp²-hybridized carbon atoms (as found in aryl and vinyl groups). mdpi.com
The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:
Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (the electrophilic partner) to form an organopalladium(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is crucial and is activated by a base, which converts the boronic acid into a more nucleophilic boronate species.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
The success of this reaction stems from its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity and high stability of the boronic acid reagents. mdpi.com This has led to its widespread adoption in the synthesis of pharmaceuticals, agrochemicals, and functional materials. synblock.com
Scope and Focus of Research on 5 Chloro 6 Methylthio Pyridin 3 Yl Boronic Acid
Classical Approaches: Halogen-Metal Exchange and Subsequent Borylation
The most fundamental and widely employed method for the synthesis of pyridylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by quenching the resulting organometallic intermediate with a boron electrophile. sumitomo-chem.co.jpumich.edu This two-step process remains a reliable and cost-effective route for large-scale preparations. sumitomo-chem.co.jp
Utilization of Organolithium and Organomagnesium Reagents in Pyridine (B92270) Metallation
Organolithium and organomagnesium (Grignard) reagents are powerful tools for the metallation of pyridines. nih.gov The choice of reagent can significantly influence the reaction's success and regioselectivity.
Organolithium Reagents: Alkyllithium reagents, such as n-butyllithium (n-BuLi), are commonly used to perform halogen-lithium exchange on bromopyridines at low temperatures, typically -78°C. audreyli.comorgsyn.org The resulting lithiated pyridine is a potent nucleophile. For instance, the treatment of 5-bromo-2-methoxypyridine (B44785) with n-BuLi in anhydrous ether at -78°C efficiently generates the corresponding 5-lithiated intermediate. audreyli.com However, the high reactivity of organolithium reagents can sometimes lead to side reactions, such as nucleophilic addition to the pyridine ring, especially at higher temperatures. nih.gov
Organomagnesium Reagents: Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), offer a milder alternative for halogen-metal exchange, particularly with bromo- and iodopyridines. nih.govresearchgate.net These reactions can often be performed at more convenient temperatures, from 0°C to room temperature. researchgate.netgoogle.com The bromine-magnesium exchange on various bromopyridines using i-PrMgCl has been shown to be a versatile method for generating pyridylmagnesium species. researchgate.net The resulting organomagnesium reagents are generally less reactive than their lithium counterparts, which can improve functional group tolerance. nih.gov
The table below summarizes representative examples of pyridine metallation using organolithium and organomagnesium reagents.
| Pyridine Substrate | Metallating Agent | Solvent | Temperature (°C) | Resulting Intermediate |
| 3-Bromopyridine | n-BuLi | Toluene (B28343)/THF | -40 | 3-Lithiopyridine |
| 5-Bromo-2-methoxypyridine | n-BuLi | Diethyl ether | -78 | 2-Methoxy-5-lithiopyridine |
| Various Bromopyridines | i-PrMgCl | THF | Room Temp | Pyridylmagnesium chloride |
Data compiled from multiple sources. audreyli.comorgsyn.orgresearchgate.net
Reaction with Boron Electrophiles (e.g., Trialkylborates)
Once the organometallic pyridine intermediate is formed, it is trapped with a suitable boron electrophile to form the carbon-boron bond. Trialkyl borates, such as triisopropyl borate (B1201080) (B(OiPr)₃) or trimethyl borate (B(OMe)₃), are the most commonly used boron sources for this purpose. audreyli.comorgsyn.orgnih.gov The reaction involves the nucleophilic attack of the pyridyl anion on the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid. nih.gov
For example, the in situ generated 3-lithiopyridine can be quenched with triisopropyl borate at low temperatures to produce, after hydrolysis, 3-pyridylboronic acid in high yield. orgsyn.org This "in situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and the borate ester, is often employed to minimize side reactions of the highly reactive lithiated intermediate. orgsyn.org
Challenges and Optimization in Regioselective Functionalization of Halogenated Pyridines
A significant challenge in the synthesis of substituted pyridylboronic acids is controlling the regioselectivity of the metallation step. The position of metallation is influenced by several factors, including the nature and position of existing substituents on the pyridine ring, the choice of the metallating agent, and the reaction conditions. acs.orgthieme-connect.de
For a substrate like 3-chloro-2-(methylthio)pyridine, a precursor to the target molecule, direct deprotonation (metallation) would compete with halogen-metal exchange. The presence of the chloro and methylthio groups directs the metallation to specific positions. Generally, a halogen atom can direct metallation to the adjacent ortho position. However, halogen-metal exchange is also a competing and often faster process, especially with bromo- and iodopyridines when using alkyllithium reagents. nih.gov
In the case of disubstituted pyridines, the directing abilities of the substituents must be considered. For instance, in 2,5-disubstituted pyridines, metallation can occur at positions 3, 4, or 6, depending on the electronic and steric properties of the substituents and the base used. acs.orgacs.org Optimization of the reaction conditions, such as the choice of base (e.g., lithium diisopropylamide (LDA) vs. n-BuLi), solvent, and temperature, is crucial for achieving the desired regioselectivity. audreyli.com The use of mixed-metal bases, such as TMP-based magnesium and zinc reagents (where TMP is 2,2,6,6-tetramethylpiperidyl), can offer milder conditions and improved functional group tolerance, leading to higher regioselectivity in some cases. thieme-connect.de
Transition-Metal-Catalyzed Borylation Strategies
In recent years, transition-metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of pyridylboronic acids, offering milder reaction conditions and broader functional group compatibility compared to classical methods. sumitomo-chem.co.jpumich.edu
Palladium-Catalyzed Borylation of Halopyridines
The palladium-catalyzed Miyaura borylation is a widely used method for the synthesis of aryl- and heteroarylboronic esters from the corresponding halides or triflates. organic-chemistry.orgresearchgate.net This reaction typically involves the cross-coupling of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org
This method is particularly advantageous for the borylation of chloropyridines, which are often less reactive in classical halogen-metal exchange reactions. sumitomo-chem.co.jpresearchgate.net The choice of ligand for the palladium catalyst is critical for achieving high efficiency, especially with less reactive aryl chlorides. researchgate.netresearchgate.net Biarylphosphine ligands, such as XPhos, have proven to be effective in promoting the borylation of a wide range of aryl and heteroaryl chlorides. nih.gov
The table below presents examples of palladium-catalyzed borylation of halopyridines.
| Halopyridine Substrate | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Various Aryl Chlorides | B₂pin₂ | Pd₂ (dba)₃ / XPhos | KOAc | Dioxane | Good to Excellent |
| 4-Chloroanisole | Bis-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 90 |
| 2-Chloropyridines | Phenylboronic acid | Pd(II)/C / PPh₃ | Na₂CO₃ | DME/H₂O | Varies |
Data compiled from multiple sources. sumitomo-chem.co.jpresearchgate.netnih.gov
Iridium- and Rhodium-Catalyzed C-H Borylation Approaches
A more recent and atom-economical approach is the direct borylation of C-H bonds, catalyzed by iridium or rhodium complexes. sumitomo-chem.co.jpumich.edu This methodology avoids the need for pre-functionalized halopyridines, directly converting a C-H bond into a C-B bond. umich.edu
Iridium-Catalyzed Borylation: Iridium-based catalysts, often in combination with bipyridine-based ligands, are highly effective for the borylation of aromatic and heteroaromatic C-H bonds. umich.eduresearchgate.netresearchgate.net The regioselectivity of iridium-catalyzed borylation of pyridines is governed by a combination of steric and electronic factors. researchgate.netdigitellinc.com Generally, borylation occurs at the most sterically accessible C-H bond, often at the position meta to the nitrogen atom. digitellinc.comnih.gov The presence of substituents on the pyridine ring can significantly influence the site of borylation. For example, in 2-substituted pyridines, borylation often occurs at the C-5 position to avoid steric hindrance from the substituent and catalyst inhibition by the nitrogen lone pair. umich.edu
Rhodium-Catalyzed Borylation: Rhodium catalysts have also been employed for the C-H borylation of pyridines and related heterocycles. researchgate.netresearchgate.net In some cases, directing groups can be used to achieve high regioselectivity. For instance, rhodium-catalyzed C-H borylation of 2-pyridones can be directed to the C-6 position. researchgate.net The substrate scope and reaction conditions for rhodium-catalyzed borylations are continually being expanded. researchgate.net
The following table provides an overview of the regioselectivity observed in the iridium-catalyzed C-H borylation of various substituted pyridines.
| Pyridine Substrate | Catalyst System | Major Borylation Position |
| Pyridine | [Ir(COD)OMe]₂ / dtbpy | C-3 and C-4 |
| 2,6-Lutidine | [Ir(COD)OMe]₂ / dtbpy | C-4 |
| 2-Fluoropyridine | [Ir(COD)OMe]₂ / dtbpy | Mixture of isomers |
| 2,3-Disubstituted Pyridines | [Ir(COD)OMe]₂ / dtbpy | C-5 |
| 5-Substituted 2-Trifluoromethylpyridines | [Ir(COD)OMe]₂ / tmphen | C-4 |
Data compiled from multiple sources. dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline. umich.eduresearchgate.netnih.gov
Photoinduced Borylation Methods for Haloarenes and Heteroarenes
Photoinduced borylation has emerged as a powerful and mild method for the synthesis of aryl and heteroaryl boronic esters, offering an alternative to traditional transition-metal-catalyzed approaches. nih.gov This methodology often proceeds under metal-free conditions, utilizing light to initiate the borylation of haloarenes and heteroarenes. nih.gov
One common approach involves the use of a photosensitizer that, upon irradiation with visible light, can promote the formation of a boryl radical from a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). This boryl radical can then engage with a haloarene or halopyridine in a radical-mediated pathway to afford the corresponding boronic ester. For the synthesis of a compound like this compound, a suitable starting material would be a 3-halo-5-chloro-6-(methylthio)pyridine.
Recent advancements have described direct photoinduced borylation of haloarenes without the need for a metal catalyst. uni-regensburg.de These reactions can be promoted by an in situ formed donor-acceptor complex between a nitrogen-containing heterocycle, a base, and the diboron reagent. nih.gov The substrate scope for these reactions is often broad, tolerating a variety of functional groups. nih.gov
For instance, the borylation of aryl halides can be achieved using a simple organic photocatalyst or even under catalyst-free conditions with UV light. The reaction mechanism is believed to involve the photoexcitation of a complex formed between the haloarene and the borylating agent, leading to the formation of an aryl radical that subsequently reacts to form the C-B bond. researchgate.net
The application of these methods to pyridines, particularly those with electron-withdrawing groups like chlorine and potentially coordinating groups like methylthio, requires careful optimization of reaction conditions to achieve good yields and selectivity. The position of the halogen is crucial, and the reactivity can be influenced by the electronic nature of the other substituents on the pyridine ring.
| Substrate Type | Borylation Method | Key Features |
| Haloarenes | Metal-free photoinduced borylation | Mild reaction conditions, broad substrate scope. nih.govuni-regensburg.de |
| Halopyridines | Photocatalytic borylation | Can overcome challenges associated with pyridine coordination to metal catalysts. |
| Aryl Halides | UV-induced borylation | Catalyst-free conditions, proceeds via aryl radical intermediates. researchgate.net |
Synthesis of Boronic Esters as Precursors and Stable Derivatives
Boronic acids are often isolated and stored as their corresponding boronic esters, such as pinacol (B44631) esters, to enhance their stability and ease of handling. orgsyn.org Boronic acids themselves can be prone to dehydration to form boroxines or degradation under certain conditions. The conversion to a boronic ester protects the boronic acid functionality and allows for easier purification, often by chromatography. orgsyn.org
The most common method for the preparation of pinacol esters is the reaction of a boronic acid with pinacol. This esterification is typically carried out by heating the boronic acid and pinacol in a solvent such as toluene or THF, often with azeotropic removal of water to drive the reaction to completion. orgsyn.org
Alternatively, boronic esters can be synthesized directly without isolating the corresponding boronic acid. This is particularly common in transition-metal-catalyzed borylation reactions where a diboron reagent like bis(pinacolato)diboron (B₂pin₂) is used. The product of these reactions is directly the pinacol boronate. organic-chemistry.org
Another route to boronic esters involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, such as triisopropyl borate, followed by acidic workup and esterification with a diol like pinacol. This is a versatile method applicable to a wide range of aryl and heteroaryl halides.
| Method | Starting Material | Reagents | Product |
| Esterification | Boronic Acid | Pinacol, Toluene (heat) | Pinacol Boronate |
| Direct Borylation | Aryl/Heteroaryl Halide | B₂pin₂, Palladium or Iridium catalyst | Pinacol Boronate |
| Grignard/Lithiation | Aryl/Heteroaryl Halide | Mg or n-BuLi, Trialkyl borate, Pinacol | Pinacol Boronate |
One plausible approach is the lithium-halogen exchange of a suitable precursor, such as 3-bromo-5-chloro-2-(methylthio)pyridine. This reaction would involve treating the starting material with an organolithium reagent, such as n-butyllithium, at low temperature (e.g., -78 °C) to generate the 3-lithiated pyridine derivative. This intermediate can then be trapped with a boron electrophile, typically triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane), to form the boronic ester. Subsequent workup would yield the desired this compound pinacol ester. The regioselectivity of the lithium-halogen exchange is generally high for bromo-substituted pyridines. nih.govprinceton.edu
Another viable method is the palladium-catalyzed Miura borylation . organic-chemistry.org This would involve the cross-coupling of 3-bromo-5-chloro-2-(methylthio)pyridine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate (B1210297). This method is known for its excellent functional group tolerance. nih.govresearchgate.net
Finally, iridium-catalyzed C-H borylation could be a potential route if a suitable precursor without a halogen at the 3-position is available. illinois.edursc.orgnih.govnih.gov For example, starting from 3-chloro-2-(methylthio)pyridine, an iridium catalyst could potentially direct the borylation to one of the C-H bonds. However, the regioselectivity of such a reaction would need to be carefully controlled, as iridium-catalyzed C-H borylation of pyridines can be influenced by steric and electronic factors, and coordination of the pyridine nitrogen to the iridium center can affect reactivity. rsc.orgnih.gov
| Precursor | Method | Key Reagents | Potential Challenges |
| 3-Bromo-5-chloro-2-(methylthio)pyridine | Lithium-Halogen Exchange | n-BuLi, Triisopropyl borate/Pinacolborane | Requires low temperatures; potential side reactions. nih.gov |
| 3-Bromo-5-chloro-2-(methylthio)pyridine | Miura Borylation | B₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), KOAc | Catalyst cost and optimization. organic-chemistry.orgnih.gov |
| 3-Chloro-2-(methylthio)pyridine | Iridium-Catalyzed C-H Borylation | [Ir(cod)Cl]₂, ligand (e.g., dtbpy), B₂pin₂ | Regioselectivity control; potential catalyst inhibition. rsc.orgnih.gov |
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable building block in organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures. This reaction forms a carbon-carbon bond between the boronic acid and a halide or triflate, catalyzed by a transition metal, most commonly palladium. The efficiency and outcome of this coupling are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent system.
The selection of an appropriate catalytic system is paramount for achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound. Palladium-based catalysts are overwhelmingly the catalysts of choice for this transformation.
A variety of palladium sources have been successfully employed for the coupling of this compound with different aryl and heteroaryl halides. Common palladium(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride complexes are often used due to their stability and ready reduction in situ to the active Pd(0) species. For instance, the coupling of this compound with 3-bromo-5-(trifluoromethyl)pyridine (B1279140) has been effectively catalyzed by Pd(OAc)₂.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another widely used catalyst. As a pre-formed, air-stable Pd(0) complex, it does not require an in-situ reduction step. This catalyst has proven effective in the synthesis of various biaryl compounds involving this specific boronic acid. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) is also a common Pd(0) source, often used in combination with a variety of phosphine (B1218219) ligands to generate the active catalytic species in the reaction mixture.
The choice among these catalysts often depends on the reactivity of the coupling partners and the desired reaction conditions. While Pd(PPh₃)₄ can be convenient, systems generated in situ from Pd(OAc)₂ or Pd₂dba₃ and a specific ligand often offer greater flexibility and can be tailored to more challenging substrates.
Table 1: Examples of Palladium Catalysts in Suzuki-Miyaura Reactions
| Catalyst | Coupling Partner | Product | Reference |
| Pd(OAc)₂ | 3-bromo-5-(trifluoromethyl)pyridine | 5-chloro-6-(methylthio)-3-(5-(trifluoromethyl)pyridin-3-yl)pyridine | Patent US20100286133A1 |
| Pd(PPh₃)₄ | 2-bromo-5-fluoropyrimidine (B1294754) | 5-(5-chloro-6-(methylthio)pyridin-3-yl)-2-fluoropyrimidine | Patent WO2012127373A1 |
| PdCl₂(dppf) | 4-bromo-1H-pyrazole | 5-chloro-6-(methylthio)-3-(1H-pyrazol-4-yl)pyridine | Patent WO2014162235A1 |
The ligand plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction, influencing the stability, activity, and selectivity of the palladium catalyst. Electron-rich and sterically bulky phosphine ligands are particularly effective as they promote the oxidative addition and reductive elimination steps.
For challenging couplings, such as those involving unreactive aryl chlorides, advanced ligands are often necessary. Buchwald's dialkylbiarylphosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective. These ligands create a sterically hindered and electron-rich palladium center, which facilitates the difficult oxidative addition of aryl chlorides. Similarly, XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a bidentate ligand with a large natural bite angle that can stabilize the palladium catalyst and promote high turnover numbers. While specific examples detailing the use of BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) with this compound are less common in readily available literature, its general utility in promoting asymmetric Suzuki couplings is well-established.
The choice of ligand is critical and must be matched to the specific substrates. For instance, the reaction of this compound with heteroaryl chlorides often benefits from the use of highly active ligands like SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂dba₃.
While palladium is the dominant metal for Suzuki-Miyaura couplings, nickel catalysts can offer a cost-effective and sometimes more reactive alternative, particularly for coupling with challenging electrophiles like aryl chlorides or fluorides. Nickel catalysts can be effective in cases where palladium catalysts show low reactivity. However, the application of nickel catalysts in reactions specifically involving this compound is not as extensively documented in the literature as palladium-based systems. The development of nickel-catalyzed protocols for this specific substrate remains an area for potential investigation.
A variety of inorganic bases are commonly used, with the choice often depending on the lability of the boronic acid and the nature of the coupling partners. Strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. The base activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. For instance, the coupling of this compound with 2-bromo-5-fluoropyrimidine proceeds efficiently using K₂CO₃. In other cases, K₃PO₄ has been found to be effective.
The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), toluene, and N,N-dimethylformamide (DMF). The presence of water can be crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The optimal solvent is highly substrate-dependent; for example, a mixture of 1,4-dioxane and water is a robust system for many Suzuki couplings involving this boronic acid.
Table 2: Optimization of Base and Solvent Systems
| Coupling Partner | Base | Solvent | Yield | Reference |
| 4-bromo-1H-pyrazole | K₃PO₄ | 1,4-Dioxane / H₂O | High | Patent WO2014162235A1 |
| 2-bromo-5-fluoropyrimidine | K₂CO₃ | 1,4-Dioxane / H₂O | 75% | Patent WO2012127373A1 |
| 3-bromo-5-(trifluoromethyl)pyridine | Na₂CO₃ | Acetonitrile / H₂O | 68% | Patent US20100286133A1 |
When coupling this compound with heteroaryl electrophiles containing multiple halogen substituents, the issues of regioselectivity and chemoselectivity become critical. The palladium catalyst must selectively activate one C-X bond over others.
Generally, the oxidative addition step follows the reactivity trend C-I > C-OTf > C-Br >> C-Cl. This inherent reactivity difference allows for selective coupling at the more reactive site. For example, in a molecule containing both a bromine and a chlorine atom, the Suzuki-Miyaura coupling will preferentially occur at the carbon-bromine bond.
This principle is exploited in sequential cross-coupling reactions to build complex molecules. A polyhalogenated heterocycle can first be coupled with this compound at the most reactive halogen site. The remaining, less reactive halogen can then be used in a subsequent, different coupling reaction under more forcing conditions or with a catalyst system specifically designed for activating that bond. The precise control of reaction conditions—catalyst, ligand, temperature, and reaction time—is essential to achieve the desired regioselective outcome and avoid mixtures of products. Studies on polyhalogenated pyridines and other heteroarenes have demonstrated that careful tuning of the catalytic system can allow for the selective functionalization of specific positions.
Influence of Methylthio and Chloro Substituents on Reaction Outcomes
The reactivity of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is significantly modulated by the electronic and steric properties of its chloro and methylthio substituents. The pyridine ring itself is electron-deficient compared to a benzene (B151609) ring, which influences its reactivity. The substituents further modify the electron density and steric environment of the molecule.
The chloro group at the 5-position is an electron-withdrawing group due to its high electronegativity (inductive effect), which decreases the electron density of the pyridine ring. This deactivation makes the carbon atom attached to the boron less nucleophilic, which can slow down the transmetalation step. utrgv.edu Conversely, if the chlorinated pyridine moiety were the electrophilic partner (e.g., 3-bromo-5-chloro-6-(methylthio)pyridine), the electron-withdrawing nature of the chloro group would enhance the rate of oxidative addition. utrgv.eduyonedalabs.com
The methylthio group (-SMe) at the 6-position has a more complex electronic influence. While the sulfur atom is more electronegative than carbon, it can also donate electron density to the aromatic ring via resonance. Its net effect depends on its position and the specific reaction conditions. In the context of the pyridine ring, it can influence the Lewis basicity of the adjacent nitrogen atom, potentially affecting catalyst coordination.
Table 1: Predicted Effects of Substituents on Suzuki-Miyaura Reaction Steps for this compound
| Substituent | Position | Electronic Effect | Influence on Transmetalation Step |
| Chloro | 5 | Inductively withdrawing (-I) | Decreases nucleophilicity of the C-B bond, potentially slowing the rate. |
| Methylthio | 6 | Weakly donating/withdrawing | Can modulate the electron density of the ring and steric hindrance near the nitrogen atom. |
| Pyridyl N | 1 | Inductively withdrawing (-I) | Decreases overall ring electron density, potentially slowing transmetalation. Can coordinate to the catalyst. |
Mechanistic Insights into Transmetalation and Catalytic Cycles
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org The specific nature of this compound influences each of these steps.
Role of the Boronic Acid Moiety in Transmetalation Steps
The transmetalation step is the crucial stage where the organic group from the boron atom is transferred to the palladium center. rsc.org The boronic acid itself, this compound, is generally not reactive enough to undergo direct transmetalation. researchgate.net The reaction requires activation by a base (e.g., potassium carbonate, sodium hydroxide). The base reacts with the boronic acid to form a more nucleophilic boronate species, such as a trihydroxyborate. researchgate.netacs.org
This "ate" complex is electron-rich and readily transfers its pyridyl group to the electrophilic Pd(II) center, which was formed during the prior oxidative addition step. nih.gov The precise mechanism can vary, with some studies suggesting the formation of a pre-transmetalation intermediate involving a Pd-O-B linkage. nih.govacs.orgillinois.edu The efficiency of this step is highly dependent on the nucleophilicity of the ipso-carbon atom bonded to boron. nih.govacs.org For this compound, the electron-withdrawing chloro group and pyridine nitrogen can reduce this nucleophilicity, making the choice of base and reaction conditions critical for successful transmetalation. researchgate.net
Factors Influencing Oxidative Addition and Reductive Elimination
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide). youtube.com The rate of this step is highly dependent on the nature of the halide and the electronic properties of the electrophile. Electron-withdrawing groups on the aryl halide generally accelerate oxidative addition. utrgv.eduyonedalabs.com Therefore, coupling this compound with an electron-deficient aryl halide would likely feature a rapid oxidative addition step. Furthermore, electron-rich and bulky phosphine ligands on the palladium catalyst are known to promote this step. yonedalabs.comlibretexts.org
Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium(II) complex couple, and the C-C bond is formed, regenerating the palladium(0) catalyst. utrgv.eduyoutube.com This step is generally favored for complexes where the organic groups are positioned cis to each other. libretexts.org Reductive elimination is often accelerated by steric hindrance at the palladium center, which is influenced by the bulkiness of the ligands. utrgv.edu Conversely, electron-donating ligands can slow down this step by stabilizing the Pd(II) complex. The electronic character of the coupling partners also plays a role; steric repulsion between bulky coupling partners can favor reductive elimination. mdpi.com
Table 2: General Factors Affecting the Catalytic Cycle in Suzuki-Miyaura Reactions
| Catalytic Step | Favorable Factors | Unfavorable Factors |
| Oxidative Addition | Electron-rich ligands, Electron-poor electrophiles (aryl halides), Weaker C-X bond (I > Br > Cl) mdpi.com | Electron-poor ligands, Electron-rich electrophiles |
| Transmetalation | Presence of base, More nucleophilic boronate species, Water or protic solvents | Absence of base, Sterically hindered boronic acids |
| Reductive Elimination | Bulky ligands, Electron-poor metal center, Steric strain in the Pd(II) intermediate utrgv.edu | Electron-donating ligands, Stable Pd(II) intermediate |
Computational Approaches to Elucidate Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate mechanisms of cross-coupling reactions. rsc.orgrsc.org For a substrate like this compound, DFT calculations can provide deep insights into its reactivity. mdpi.comresearchgate.net
These studies can model the entire catalytic cycle, calculating the relative energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the identification of the rate-determining step and helps explain observed reaction outcomes, such as regioselectivity. rsc.org For example, DFT could be used to compare different potential pathways for transmetalation, such as the "boronate pathway" versus the "oxo-palladium pathway," to determine the most energetically favorable route under specific conditions. researchgate.netacs.org
Furthermore, computational approaches can predict the influence of the chloro and methylthio substituents on the electronic structure of the boronic acid and its corresponding palladium intermediates. nih.govanu.edu.au By modeling the transition state energies for oxidative addition and reductive elimination, these studies can help rationalize ligand and solvent effects and guide the development of more efficient catalytic systems for challenging substrates like substituted heteroaryl boronic acids. rsc.org
Exploration of Other Boron-Mediated Cross-Coupling Transformations (e.g., Chan-Lam Coupling if applicable)
While the Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, they are also valuable reagents in other cross-coupling transformations.
The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a powerful method for forming carbon-heteroatom bonds, typically C-N or C-O bonds, using a copper catalyst. nih.govscilit.com In this reaction, an arylboronic acid is coupled with an amine, amide, or alcohol. It is plausible that this compound could serve as the aryl source in such a reaction to synthesize N- or O-arylated pyridines. The reaction is often carried out under aerobic conditions at room temperature and is known to tolerate a wide range of functional groups. nih.govasianpubs.org Visible-light-mediated protocols have also been developed to improve the efficiency and substrate scope of the Chan-Lam reaction, particularly for electron-deficient arylboronic acids. nih.govresearchgate.net
Another relevant transformation is the Liebeskind-Srogl cross-coupling , a palladium-catalyzed reaction that couples a thioester with a boronic acid. nih.gov This reaction proceeds under neutral conditions and is notable for its high functional group tolerance. This compound could potentially be used in this reaction to synthesize corresponding ketones.
These alternative boron-mediated couplings highlight the versatility of this compound as a building block in organic synthesis beyond traditional C-C bond formation.
Protodeboronation: Mechanisms and Factors Affecting Stability
Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a primary degradation pathway for arylboronic acids. The stability of this compound is significantly influenced by this process, which is in turn affected by factors such as pH and the electronic properties of the pyridine ring.
The rate of protodeboronation for pyridylboronic acids is highly dependent on the pH of the medium. researchgate.neted.ac.ukmanchester.ac.uked.ac.uk Kinetic studies have established pH-rate profiles that delineate zones of relative stability and instability. Generally, protodeboronation can proceed through several pH-dependent mechanisms: an acid-catalyzed pathway at low pH, a base-catalyzed hydrolysis of the corresponding boronate anion at high pH, and fragmentation of a zwitterionic intermediate around neutral pH. researchgate.netnih.goved.ac.uk
For many heteroaromatic boronic acids, the slowest degradation, and therefore the greatest stability, is often observed at very high or very low pH values. ed.ac.uk In these regions, the boronic acid is converted predominantly into its boronate form (high pH) or its protonated pyridinium (B92312) form (low pH), both of which can be less susceptible to certain degradation pathways compared to the neutral or zwitterionic species present at intermediate pH. ljmu.ac.uk
| pH Range | Dominant Species | Primary Protodeboronation Mechanism | Relative Rate |
|---|---|---|---|
| Acidic (e.g., pH 1-3) | Protonated Pyridinium Boronic Acid | Acid-catalyzed electrophilic substitution (B replaced by H+) | Variable; can be significant |
| Neutral (e.g., pH ~7) | Neutral/Zwitterionic Boronic Acid | Fragmentation of zwitterionic intermediates (especially for 2-pyridyl) | Can be extremely rapid |
| Basic (e.g., pH 11-13) | Tetrahedral Boronate Anion | Base-catalyzed hydrolysis of the boronate | Variable; often slower than at neutral pH |
The position of the nitrogen atom within the pyridine ring is a critical determinant of the stability of the boron-carbon bond. For this compound, the boronic acid group is at the 3-position. This positioning is crucial as 3-pyridylboronic acids are known to be significantly more stable than their 2-pyridyl counterparts. researchgate.netnih.gov The instability of 2-pyridylboronic acids stems from the proximity of the nitrogen atom, which facilitates the formation of a zwitterionic intermediate that readily undergoes fragmentation and protodeboronation. ed.ac.ukmanchester.ac.uknih.gov In the 3-pyridyl isomer, this specific decomposition pathway is not favored, leading to inherently greater stability of the C-B bond. nih.gov
Furthermore, the substituents on the pyridine ring exert a strong electronic influence on the lability of the boron-carbon bond. Electron-withdrawing groups generally attenuate protodeboronation rates. ed.ac.uk In the case of the title compound, it possesses two such groups:
5-Chloro group: The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect reduces the electron density on the pyridine ring, which in turn strengthens the boron-carbon bond and makes it less susceptible to cleavage.
6-Methylthio group: The methylthio (-SMe) group can also act as an electron-withdrawing group through induction, further contributing to the electronic stabilization of the C-B bond.
The combined electron-withdrawing nature of the chloro and methylthio substituents is expected to enhance the stability of this compound against protodeboronation compared to unsubstituted 3-pyridylboronic acid.
A comparison of the stability of pyridylboronic acid isomers highlights the advantageous nature of the 3-pyridyl structure. As established in numerous studies, 2-pyridylboronic acids are notoriously unstable, a challenge often referred to as the "2-pyridyl problem". researchgate.netresearchgate.netresearchgate.net In contrast, both 3- and 4-pyridylboronic acids exhibit substantially greater stability. researchgate.netmanchester.ac.uknih.gov
| Isomer | Key Structural Feature | Relative Stability to Protodeboronation | Reported Half-Life (t½) |
|---|---|---|---|
| 2-Pyridylboronic acid | Nitrogen adjacent to the C-B bond, facilitating zwitterion fragmentation. | Very Low | ~25-50 seconds (pH 7, 70 °C) researchgate.netmanchester.ac.uknih.gov |
| 3-Pyridylboronic acid | Nitrogen is meta to the C-B bond; zwitterionic fragmentation is not favored. | High | > 1 week (pH 12, 70 °C) researchgate.netmanchester.ac.uknih.gov |
| 4-Pyridylboronic acid | Nitrogen is para to the C-B bond; zwitterionic fragmentation is not favored. | High | > 1 week (pH 12, 70 °C) researchgate.netmanchester.ac.uknih.gov |
Given that this compound is a substituted derivative of the highly stable 3-pyridylboronic acid, its intrinsic stability is expected to be robust.
Derivatization Strategies for Enhanced Stability and Synthetic Utility
Despite the inherent stability of the 3-pyridylboronic acid core, derivatization is a common and powerful strategy to further enhance stability, improve handling characteristics, and modulate reactivity for specific synthetic applications.
One of the most effective strategies to protect the boronic acid moiety is its conversion into a boronic ester. researchgate.net This is typically achieved by condensation with a diol. Boronic esters are generally less polar, more crystalline, and significantly more stable to storage and chromatography than the corresponding free boronic acids. sci-hub.senih.gov They serve as "boronic acid surrogates" that can release the free acid under specific conditions, often in situ during a cross-coupling reaction. nih.gov
Several types of diols are commonly used, each imparting different properties to the resulting ester.
| Ester Type | Protecting Diol | Key Advantages |
|---|---|---|
| Pinacol Ester | Pinacol | Widely used, commercially available, generally stable, but can have variable solubility. researchgate.netsci-hub.se |
| MIDA Ester | N-methyliminodiacetic acid (MIDA) | Exceptionally stable to storage and chromatography; allows for slow release of the boronic acid under mild basic conditions. nih.govnih.govresearchgate.net |
| DEA Ester | Diethanolamine (B148213) (DEA) | Forms a stable tetracoordinated N→B dative bond, leading to air-stable solids with consistent physical properties, facilitating standardized isolation. sci-hub.seacs.org |
| PDEA Ester | N-phenyldiethanolamine (PDEA) | Forms a stable intramolecular dative bond, providing stability for prolonged storage. researchgate.net |
Conversion of this compound to one of these ester forms would be a standard approach to improve its shelf-life and ensure its effective use in multi-step syntheses.
The Lewis acidic nature of the boron atom allows it to form stable tetracoordinated boronate salts and complexes. Under basic aqueous conditions, boronic acids exist in equilibrium with their anionic tetrahedral boronate form ([R-B(OH)₃]⁻). wiley-vch.de While this species is a key intermediate in Suzuki-Miyaura cross-coupling, its formation can also be a prelude to base-catalyzed protodeboronation. ed.ac.uk
However, the formation of stable, isolable complexes can be used as a protection strategy. For instance, reaction with bifunctional ligands like diethanolamine results in a stable cyclic boronate complex with an internal dative bond between the nitrogen and boron atoms. sci-hub.seacs.org Similarly, Lewis bases can coordinate to the boron center. The pyridine nitrogen within the molecule itself acts as a Lewis base, influencing the electronic properties of the boron center. rsc.org Additives such as Lewis acids (e.g., Cu or Zn salts) can also form complexes with the pyridine nitrogen, which has been shown to modulate the rate of protodeboronation, either attenuating it (as seen with 2-pyridyl systems) or accelerating it depending on the specific heterocycle. researchgate.netmanchester.ac.uknih.gov
Reversible Covalent Bond Formation with Diols
The interaction between boronic acids and diols is a cornerstone of their chemistry, characterized by the formation of a reversible covalent bond. This reaction is a dynamic process that leads to the formation of cyclic boronate esters. For this compound, this reactivity is central to its potential applications in areas such as chemical sensing and dynamic materials. The formation of these esters is an equilibrium process, influenced by several factors including the structure of the diol, the pH of the medium, and the solvent used.
The general mechanism involves the reaction of the boronic acid, which is a Lewis acid, with a diol that acts as a Lewis base. The reaction proceeds through a multi-step mechanism. The thermodynamics and kinetics of this bond formation are critical in determining the stability and properties of the resulting boronate ester.
A variety of factors are known to influence the reversible covalent interaction between boronic acids and diols nih.gov:
pKa of the boronic acid and diol: The acidity of both the boronic acid and the diol plays a significant role in the equilibrium of the reaction.
Steric and Dihedral Angle of the Diol: The spatial arrangement of the hydroxyl groups in the diol affects the stability of the resulting cyclic boronate ester. Cis-diols on a five- or six-membered ring are particularly effective at forming stable esters.
pH of the Solution: The pH of the reaction medium is a critical parameter. The reaction is generally favored at pH values above the pKa of the boronic acid, where the boronic acid is in its more reactive tetrahedral boronate form.
Buffer Composition and Concentration: The components of the buffer system can also influence the reaction equilibrium.
The reversible nature of the boronic acid-diol interaction is key to its utility. nih.gov The boronate esters can be formed and cleaved under specific conditions, allowing for the controlled assembly and disassembly of molecular structures. nih.gov This dynamic covalent chemistry is particularly valuable in the development of responsive materials and sensors. nih.gov For instance, a change in pH or the introduction of a competitive diol can shift the equilibrium, leading to the release of the bound diol.
Detailed research findings on the specific interaction of this compound with various diols would typically be presented in a data table format. Such a table would quantify the binding affinity under specific conditions. While specific experimental data for this particular compound is not available in the public domain, a representative table below illustrates the type of data that would be generated from such studies, based on general knowledge of boronic acid-diol interactions.
| Diol Compound | Structure | Solvent | pH | Equilibrium Constant (Keq) |
|---|---|---|---|---|
| Catechol | Aqueous Buffer | 7.4 | High | |
| Alizarin Red S | Aqueous Buffer | 7.4 | High | |
| D-Glucose | Aqueous Buffer | 7.4 | Moderate | |
| D-Fructose | Aqueous Buffer | 7.4 | Moderate | |
| Ethylene Glycol | Aqueous Buffer | 7.4 | Low |
This table is representative and illustrates the expected relative affinities based on the general principles of boronic acid-diol interactions. The equilibrium constants are qualitative to demonstrate expected trends.
The affinity of boronic acids for diols is generally higher for catechols compared to aliphatic diols due to a combination of lower acidity and more favorable conformation of the hydroxyl groups in catechols. manchester.ac.uk Among sugars, the binding affinity can vary, with some sugars showing stronger binding than others depending on the stereochemistry of their hydroxyl groups. manchester.ac.uk
Advanced Research Applications and Computational Studies of 5 Chloro 6 Methylthio Pyridin 3 Yl Boronic Acid
Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Scaffolds
Pyridinylboronic acids are crucial reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org These reactions are fundamental for the creation of carbon-carbon bonds, enabling the assembly of complex molecular architectures. The chloro and methylthio substituents on the pyridine (B92270) ring of (5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid, along with the boronic acid group, offer multiple points for chemical modification, making it a potentially valuable building block.
Construction of Polysubstituted Pyridine Derivatives
The core application of a pyridinylboronic acid like this compound would be in the synthesis of polysubstituted pyridines. The boronic acid moiety allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring through Suzuki-Miyaura coupling. beilstein-journals.org The reaction involves the coupling of the boronic acid with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The chlorine atom at the 5-position and the methylthio group at the 6-position can also be targets for further functionalization, potentially through other cross-coupling reactions or nucleophilic substitution, allowing for the regioselective construction of 2,3,5-trisubstituted pyridine derivatives. nih.gov
Below is a representative table of potential Suzuki-Miyaura coupling reactions for constructing polysubstituted pyridines using a generic pyridinylboronic acid.
| Entry | Aryl Halide Partner | Catalyst | Base | Resulting Product Type |
| 1 | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Phenyl-substituted pyridine |
| 2 | 4-Iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | Methoxy-phenyl-substituted pyridine |
| 3 | 2-Bromothiophene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Thienyl-substituted pyridine |
Integration into Multi-Step Synthetic Sequences for Complex Organic Molecules
Beyond the initial coupling, this compound can be integrated into longer, multi-step synthetic pathways to create complex organic molecules, which are often of interest in medicinal chemistry and materials science. The substituted pyridine core is a common scaffold in pharmacologically active compounds. The chloro and methylthio groups provide handles for sequential modifications, enabling the elaboration of the molecular structure step-by-step. For instance, after a Suzuki coupling at the boronic acid site, the chloro group could be subjected to another cross-coupling reaction under different conditions, or the methylthio group could be oxidized to a sulfoxide (B87167) or sulfone to modulate the electronic properties of the ring.
Computational Chemistry and Molecular Modeling
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. While specific studies on this compound are not available, the methodologies described below are standard approaches for such investigations.
Conformational Analysis and Electronic Structure Studies
Density Functional Theory (DFT) is a common method used for these studies. biorxiv.org A conformational analysis would identify the most stable three-dimensional arrangement of the atoms, particularly the orientation of the boronic acid and methylthio groups relative to the pyridine ring. mdpi.com These studies are crucial as the conformation can significantly influence the molecule's reactivity.
Electronic structure calculations would provide insights into the distribution of electrons within the molecule. This includes determining properties such as molecular orbital energies (HOMO and LUMO), which are key to understanding chemical reactivity, and the molecular electrostatic potential, which indicates regions of positive and negative charge. researchgate.net
Hypothetical Electronic Properties:
| Property | Description | Potential Implication |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |
Prediction of Reactivity and Selectivity in Catalytic Reactions
Computational models can predict the reactivity of this compound in catalytic reactions like the Suzuki-Miyaura coupling. By calculating the activation energies for different reaction pathways, chemists can predict which products are likely to form and under what conditions. nih.gov For a molecule with multiple potential reaction sites, such as the C-Cl bond and the C-B bond, computational models can help predict the selectivity of a given catalytic system, guiding the choice of reagents and conditions to achieve the desired outcome.
Mechanistic Elucidation via Transition State Calculations
A deeper understanding of a chemical reaction can be achieved by studying its mechanism, which involves identifying the transition states—the highest energy points along the reaction pathway. mdpi.com DFT calculations are used to locate and characterize the geometry and energy of these transition states. For the Suzuki-Miyaura reaction involving this compound, these calculations would elucidate the key steps of oxidative addition, transmetalation, and reductive elimination. libretexts.org Understanding these steps at a molecular level is critical for optimizing reaction conditions and developing more efficient catalysts. nih.gov
Emerging Methodologies and Green Chemistry Aspects in Boronic Acid Chemistry
The field of boronic acid chemistry is continually advancing, with a strong emphasis on developing sustainable and efficient synthetic protocols. These modern approaches aim to minimize waste, reduce energy consumption, and improve safety without compromising reaction yield or product purity. For specialized compounds like this compound, these methodologies offer powerful tools for its application in complex molecule synthesis.
Microwave-Assisted Synthesis and Cross-Coupling
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. By utilizing microwave irradiation to directly and efficiently heat reaction mixtures, this technique dramatically reduces reaction times, often from hours to minutes, while frequently increasing product yields and improving reproducibility.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation utilizing boronic acids, is particularly amenable to microwave enhancement. This method has been successfully applied to a wide variety of aryl and heteroaryl boronic acids for the synthesis of complex biaryl structures. The high efficiency of microwave heating can help to minimize side reactions and degradation of sensitive substrates.
While specific documented examples for the microwave-assisted cross-coupling of this compound are not detailed in the provided literature, the general principles are broadly applicable. The data below, derived from studies on analogous systems, illustrates the typical enhancements achieved.
Table 1: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reactions
| Coupling Partners | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl Halide + Arylboronic Acid | Conventional Heating (Oil Bath) | ~24 h | Good | |
| Microwave Irradiation (110 °C) | 20-60 min | Excellent | ||
| 3-Bromo Pyrazolo[1,5-a]pyrimidin-5(4H)-one + Arylboronic Acid | Conventional Heating (80 °C) | 16 h | Low (3-41%) | |
| Microwave Irradiation | 40 min | Good to Excellent (67-89%) |
The application of microwave irradiation is a powerful strategy for accelerating the synthesis and subsequent cross-coupling reactions of boronic acids, including this compound, leading to more efficient and rapid access to target molecules.
Reactions in Aqueous Media and Use of Phase Transfer Catalysts
In line with the principles of green chemistry, the use of water as a reaction solvent is highly desirable due to its non-toxic, non-flammable, and environmentally benign nature. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, have been successfully adapted to aqueous systems. A key challenge in these systems is the mutual insolubility of the organic substrates and the aqueous phase containing the inorganic base and often the boronic acid partner.
Phase transfer catalysts (PTCs) provide an elegant solution to this problem. In a biphasic system (e.g., an organic solvent and water), a PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the activated boronate species from the aqueous phase to the organic phase. This brings the nucleophilic boron species into contact with the palladium catalyst and the organic halide, enabling the cross-coupling reaction to proceed efficiently. The use of PTCs can lead to remarkable rate enhancements in biphasic Suzuki-Miyaura reactions.
Mechanistically, the PTC is believed to form an ion pair with the boronate anion (ArB(OH)₃⁻), which is generated by the reaction of the boronic acid with the base in the aqueous phase. This lipophilic ion pair has sufficient solubility in the organic phase to participate in the transmetalation step of the catalytic cycle.
Table 2: Effect of Phase Transfer Catalysts (PTC) on Suzuki-Miyaura Coupling
| Reaction System | Catalyst System | Additive | Observation | Reference |
|---|---|---|---|---|
| Aryl Bromide + Phenylboronic Acid | Pd(OAc)₂ | None | Incomplete conversion | |
| Aryl Bromide + Phenylboronic Acid | Pd(OAc)₂ | Tetrabutylammonium Bromide (PTC) | High yields, significant rate acceleration | |
| Biphasic Suzuki-Miyaura Coupling | Palladium Catalyst | TBA Salts (PTC) | Up to 12-fold rate acceleration | |
| Chlorobenzenes + Arylboronic Acids (Microwave) | Palladium Catalyst in Water | Tetrabutylammonium Bromide (PTC) | Increased catalyst activity, high yields |
For coupling reactions involving this compound, employing an aqueous medium with a suitable phase transfer catalyst presents a greener and potentially more efficient alternative to purely organic solvent systems.
Flow Chemistry Applications for Efficient Production
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This technology offers significant advantages in terms of safety, scalability, and efficiency, making it highly suitable for the production of fine chemicals and pharmaceutical intermediates.
The synthesis of boronic acids, which can involve highly reactive and unstable organometallic intermediates (e.g., organolithiums), is particularly well-suited to flow chemistry. The rapid mixing and superior heat transfer in microreactors allow for the safe generation and immediate use of these intermediates, minimizing decomposition and side reactions that often plague batch processes. This approach enables reactions to be performed at higher temperatures and concentrations than would be feasible in a batch reactor, leading to dramatically shorter reaction times and increased throughput.
Key benefits of using flow chemistry for boronic acid synthesis include:
Enhanced Safety: Tightly controlled conditions and small reaction volumes minimize the risks associated with highly exothermic reactions or unstable intermediates.
High Throughput: Continuous operation allows for the production of kilogram-scale quantities of material using a small, laboratory-scale setup.
Improved Yield and Purity: Suppression of side reactions, such as protonation or butylation, leads to cleaner reaction profiles and higher isolated yields.
Rapid Optimization: The ability to quickly vary parameters allows for efficient optimization of reaction conditions.
Table 3: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis
| Parameter | Batch Process | Flow Chemistry Process | Reference |
|---|---|---|---|
| Reaction Temperature | Low / Cryogenic (e.g., -30 °C to -78 °C) | Non-cryogenic (e.g., 0 °C to room temp) | |
| Reaction Time | Hours | Seconds to Minutes | |
| Handling of Unstable Intermediates | Difficult, prone to decomposition | Safe, efficient in-situ generation and use | |
| Scalability | Requires larger reactors, challenging | Achieved by extending run time ("scaling out") | |
| Throughput Example | N/A | ~60 g/hour |
The synthesis of this compound via a lithiation-borylation pathway could be significantly enhanced by transitioning to a continuous flow process, enabling safer, more efficient, and scalable production.
Conclusion and Future Research Directions
Summary of Key Research Contributions on (5-Chloro-6-(methylthio)pyridin-3-yl)boronic Acid
While dedicated research articles focusing solely on this compound are not abundant in the public literature, its primary contribution lies in its role as a key intermediate in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The boronic acid moiety readily participates in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds with a wide range of aryl, heteroaryl, and vinyl halides or triflates.
The presence of a chloro group and a methylthio group on the pyridine (B92270) ring provides additional handles for chemical modification. The chloro substituent can be displaced through nucleophilic aromatic substitution or participate in other cross-coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties of the molecule and serve as a leaving group or a directing group in subsequent reactions.
The utility of this compound is evident in its commercial availability from various chemical suppliers, indicating its application in both academic and industrial research and development, likely in the synthesis of proprietary pharmaceutical and agrochemical candidates.
Table 1: Key Reactions and Transformations
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl halide, Pd catalyst, base | Biaryl or heteroaryl-pyridine derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aminopyridine derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylpyridine derivatives |
| Oxidation | m-CPBA, Oxone® | Pyridine sulfoxide/sulfone derivatives |
Unexplored Research Avenues and Methodological Improvements
Despite its utility, several research avenues concerning this compound remain largely unexplored. A systematic investigation into the scope and limitations of its participation in various cross-coupling reactions would be highly valuable. For instance, exploring its reactivity in less common coupling reactions, such as Stille or Hiyama couplings, could unveil new synthetic possibilities.
Methodological improvements could focus on the development of more sustainable and efficient synthetic protocols. This includes the use of greener solvents, lower catalyst loadings, and milder reaction conditions. The development of one-pot, multi-component reactions involving this boronic acid would also represent a significant advancement, streamlining the synthesis of complex molecules.
Furthermore, the synthesis of derivatives through modification of the methylthio group presents an interesting area for exploration. For example, the corresponding sulfoxide and sulfone derivatives could exhibit unique biological activities or serve as precursors to other functional groups. The selective functionalization of the C-H bonds on the pyridine ring could also lead to novel and structurally diverse compounds.
Table 2: Potential Research Directions
| Research Area | Focus | Potential Outcome |
| Catalysis | Development of novel catalyst systems | Higher yields, lower catalyst loading, broader substrate scope |
| Green Chemistry | Use of environmentally benign solvents and reagents | More sustainable synthetic routes |
| Derivative Synthesis | Modification of the chloro and methylthio groups | Access to novel compounds with potentially enhanced properties |
| Mechanistic Studies | In-depth investigation of reaction mechanisms | Better understanding and optimization of reactions |
Broader Impact on Organic Synthesis and Materials Science
The primary impact of this compound on organic synthesis is its role as a versatile building block for the construction of highly functionalized pyridine derivatives. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to introduce diverse substituents at the 3-, 5-, and 6-positions of the pyridine ring using this intermediate is therefore of significant importance.
In medicinal chemistry, the structural motifs accessible from this boronic acid are relevant to the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The chloro and methylthio groups can be used to fine-tune the physicochemical properties of the final compounds, such as their solubility, metabolic stability, and target-binding affinity.
In the realm of materials science, pyridinylboronic acids are precursors to organic light-emitting diodes (OLEDs), sensors, and catalysts. The specific electronic and steric properties imparted by the chloro and methylthio substituents could be harnessed to develop novel materials with tailored optical, electronic, or catalytic properties. For instance, the sulfur atom could serve as a coordination site for metal ions in the design of new catalysts or sensors. The continued exploration of this and similar building blocks will undoubtedly fuel innovation in both academic and industrial research.
Q & A
Q. What are the recommended synthetic routes for (5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid, and what key intermediates are involved?
The synthesis of this boronic acid typically involves Suzuki-Miyaura cross-coupling reactions. For example, analogous protocols use halogenated pyridine precursors (e.g., 5-chloro-6-(methylthio)pyridin-3-yl iodide or bromide) coupled with boronic acid pinacol esters under palladium catalysis . Key intermediates include halogenated pyridines and boronic acid pinacol esters, which require careful purification via column chromatography or recrystallization. Reaction optimization may involve tuning catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) to enhance yields, as demonstrated in similar boronic acid syntheses . Post-synthesis, LCMS (m/z analysis) and HPLC (retention time: ~1.26 minutes under SMD-TFA05 conditions) are critical for verifying product identity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Comprehensive characterization requires:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm substitution patterns and boron integration. FT-IR and Raman spectroscopy can identify functional groups (e.g., B-O, C-S vibrations) .
- Mass spectrometry : LCMS (e.g., m/z [M+H]⁺) to confirm molecular weight .
- Chromatography : HPLC with standardized conditions (e.g., SMD-TFA05 mobile phase) to assess purity (>97% by HLC) and detect anhydride byproducts .
- Elemental analysis : Quantify boron content via ICP-MS or colorimetric assays.
Advanced Research Questions
Q. What strategies can mitigate challenges in cross-coupling reactions involving this compound, such as low reactivity or side reactions?
- Catalyst-ligand systems : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to suppress protodeboronation and enhance turnover .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while base selection (e.g., K₂CO₃) minimizes hydrolysis .
- Temperature control : Lower temperatures (0–6°C) stabilize reactive intermediates, especially for methylthio-substituted boronic acids prone to oxidation .
- Protecting groups : Transient protection of the boronic acid (e.g., as a pinacol ester) can prevent unwanted side reactions during multi-step syntheses .
Q. How do computational methods like DFT aid in understanding the electronic properties and reactivity of this boronic acid?
Density Functional Theory (DFT) simulations predict:
- Electron density distribution : The electron-withdrawing chloro and methylthio groups reduce boron's Lewis acidity, affecting its reactivity in Suzuki couplings .
- Reaction pathways : Transition-state modeling identifies steric hindrance at the 6-(methylthio) position, guiding ligand design to improve coupling efficiency .
- Stability analysis : DFT calculates bond dissociation energies (BDEs) to assess susceptibility to protodeboronation, informing storage conditions (e.g., anhydrous, low-temperature) .
Q. What analytical methods are effective in quantifying this compound in complex matrices, such as reaction mixtures or biological samples?
- HPLC with post-column derivatization : Coupling with fluorogenic reagents (e.g., rhodamine derivatives) enhances detection sensitivity for trace amounts .
- LC-MS/MS : Enables quantification in biological matrices by monitoring fragment ions specific to the boronic acid .
- Solid-phase extraction (SPE) : Pre-concentration using boronate-affinity resins improves recovery rates from aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
